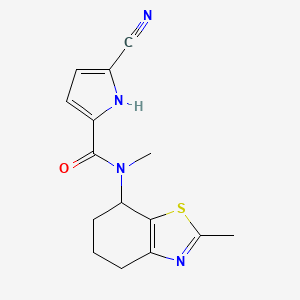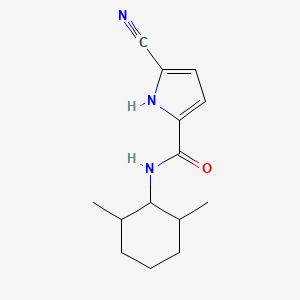![molecular formula C13H13F4N5 B7151073 6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151073.png)
6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine is a synthetic organic compound, belonging to the category of heterocyclic aromatic amines. Its complex structure involves multiple functional groups including fluorine and trifluoromethyl groups, making it intriguing for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine typically involves a multi-step organic synthesis starting from commercially available precursors. Key synthetic steps may include:
Formation of the triazolopyridine core through cyclization reactions.
Introduction of fluorine atoms via nucleophilic substitution.
Coupling reactions to attach the pyridine ring.
Industrial Production Methods
Industrial synthesis of this compound would likely utilize optimized versions of the lab-scale reactions, emphasizing efficiency and yield. Catalytic methods and continuous flow chemistry could be employed to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can involve the oxidation of the pyridine ring, leading to various oxidized derivatives.
Reduction: : Reduction of functional groups such as the nitro group on the pyridine ring if present.
Substitution: : Nucleophilic and electrophilic substitution reactions due to the presence of fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: : Reagents like lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions but can include various substituted derivatives and oxidized or reduced forms of the parent compound.
Scientific Research Applications
6-Fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine finds its applications in several fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological systems, potentially affecting cellular pathways.
Medicine: : Investigated for its potential therapeutic properties, possibly as an enzyme inhibitor or receptor modulator.
Industry: : May be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound’s mechanism of action is influenced by its ability to interact with specific molecular targets in biological systems. This may involve binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can significantly affect its binding affinity and metabolic stability, leading to distinctive biological effects.
Comparison with Similar Compounds
Compared to other similar compounds:
It may have unique binding properties due to its specific structure.
The trifluoromethyl group can enhance its metabolic stability and membrane permeability.
Similar compounds include other fluorinated heterocycles and triazolopyridines, which may share some, but not all, properties.
This compound stands out due to its intricate structure and the potential for diverse applications across multiple fields of research and industry.
Properties
IUPAC Name |
6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N5/c14-9-2-1-3-10(19-9)18-6-12-21-20-11-5-4-8(7-22(11)12)13(15,16)17/h1-3,8H,4-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXDMAZIPDBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-6-methyl-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrimidine-4-carboxamide](/img/structure/B7151011.png)
![3-propan-2-yl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7151022.png)
![1-[2-methyl-6-[3-(propan-2-ylamino)piperidin-1-yl]pyrimidin-4-yl]-N-propan-2-ylpiperidin-3-amine](/img/structure/B7151028.png)
![3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7151040.png)
![4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide](/img/structure/B7151048.png)
![7-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7151052.png)
![2,2-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7151057.png)
![2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7151071.png)
![3-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151077.png)

![2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B7151091.png)
![4-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-(2,6-difluorophenyl)-1,3-oxazole](/img/structure/B7151098.png)
![5-[4-(4-fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151100.png)

